

Comprehensive Technical Guide: 2-Chloro-4-(1H-pyrazol-1-yl)benzotrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-(1H-pyrazol-1-yl)benzotrile

CAS No.: 1339882-58-4

Cat. No.: B1445226

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Executive Summary

In modern drug discovery and agrochemical development, the aryl-pyrazole pharmacophore is a highly privileged scaffold. **2-Chloro-4-(1H-pyrazol-1-yl)benzotrile** serves as a versatile, highly reactive building block for synthesizing complex N-aryl heterocycles. This whitepaper provides an in-depth analysis of its structural identity, mechanistically driven synthetic workflows, and self-validating experimental protocols designed for high-yield isolation.

Crucially, this guide addresses the frequent isomeric confusion in chemical sourcing, clearly delineating the N-linked (1-yl) pyrazole from its C-linked (3-yl) counterpart used in commercial pharmaceutical manufacturing.

Chemical Identity & Structural Elucidation

It is critical for researchers to distinguish **2-Chloro-4-(1H-pyrazol-1-yl)benzotrile** (CAS 1339882-58-4)[1] from its structural isomer, 2-chloro-4-(1H-pyrazol-3-yl)benzotrile (CAS 1297537-37-1)[2]. The 3-yl isomer features a carbon-carbon (C-C) linkage and serves as a key intermediate in the synthesis of the androgen receptor antagonist Darolutamide[3][4].

In contrast, the 1-yl isomer discussed in this guide features a carbon-nitrogen (C-N) bond. This structural difference dictates entirely different synthetic approaches—relying on Nucleophilic Aromatic Substitution (SNAr) rather than transition-metal-catalyzed Suzuki-Miyaura coupling[5].

Physicochemical Properties Summary

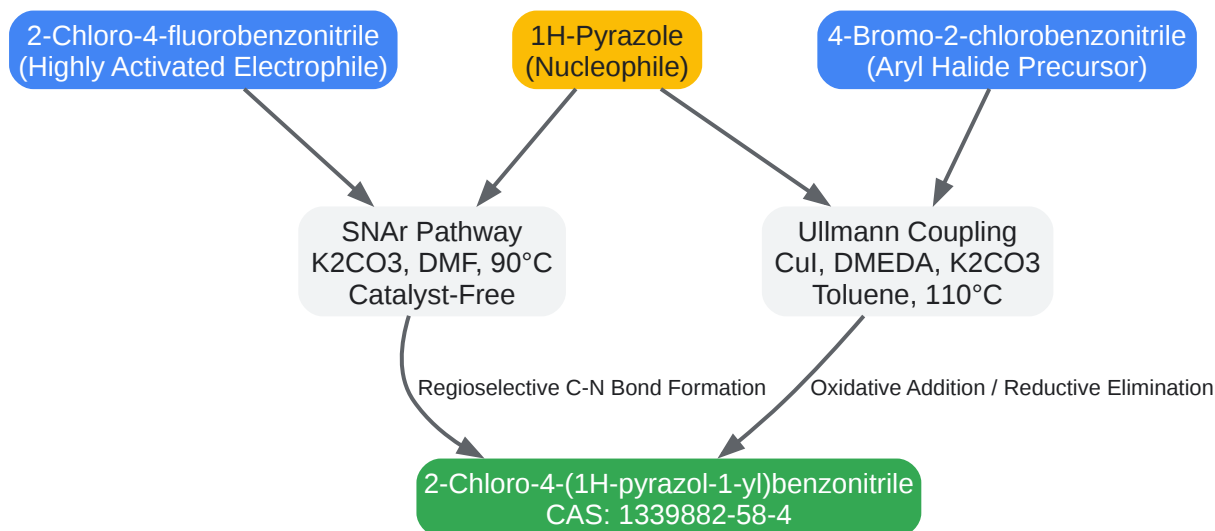
Property	Value
IUPAC Name	2-Chloro-4-(1H-pyrazol-1-yl)benzotrile
CAS Number	1339882-58-4[1]
Molecular Formula	C10H6ClN3[1]
Molecular Weight	203.63 g/mol [6]
SMILES String	N#CC1=CC=C(N2N=CC=C2)C=C1Cl[7]
Storage Conditions	Sealed in dry, 2-8°C[1]
Purity Standard	>95% (typically >98% via HPLC)[6]

Mechanistic Pathways for C-N Bond Formation

The synthesis of 1-arylpyrazoles generally proceeds via two primary orthogonal pathways: Catalyst-Free SNAr and Copper-Catalyzed Ullmann Coupling.

The choice of pathway is dictated by the starting material. When utilizing, the SNAr pathway is highly preferred. The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG), heavily depleting electron density at the ortho (C2) and para (C4) positions. While both positions are activated, fluorine is a vastly superior leaving group compared to chlorine in SNAr. Because the rate-determining step is the formation of the intermediate Meisenheimer complex, fluorine's high electronegativity stabilizes this transition state, ensuring strict regioselectivity for nucleophilic attack at C4, leaving the C2 chlorine intact.

If starting from 4-bromo-2-chlorobenzotrile, an is required, as bromine is a poor leaving group for uncatalyzed SNAr but excellent for oxidative addition in transition-metal catalysis.



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Synthetic workflows for **2-Chloro-4-(1H-pyrazol-1-yl)benzotrile** via SNAr and Ullmann coupling.

Validated Experimental Protocols

The following SNAr protocol is engineered as a self-validating system, ensuring that each step provides intrinsic feedback on the reaction's success, minimizing the need for downstream chromatographic purification.

Protocol A: Catalyst-Free Regioselective SNAr (Recommended)

Objective: Synthesize **2-Chloro-4-(1H-pyrazol-1-yl)benzotrile** via regioselective nucleophilic aromatic substitution.

- Step 1: Initiation & Reagent Assembly Charge a dry 100 mL round-bottom flask with 2-chloro-4-fluorobenzotrile (1.0 eq, 10 mmol) and 1H-pyrazole (1.1 eq, 11 mmol). Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

- Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation of the base, leaving the carbonate anion "naked" and highly basic, efficiently deprotonating the pyrazole to form the highly nucleophilic pyrazolide anion.
- Step 2: Base Addition & Propagation Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) in one portion. Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4-6 hours.
 - Causality: K₂CO₃ is a mild, insoluble base that provides a heterogeneous reaction environment. This prevents unwanted side reactions (such as the hydrolysis of the nitrile group to an amide/carboxylic acid) that stronger, soluble bases (e.g., KOtBu) might trigger at elevated temperatures.
- Step 3: In-Process Control (IPC) Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
 - Self-Validation Metric: The protocol validates its own progress when the UV trace shows the complete disappearance of the fluorinated precursor (m/z ~155) and the mass spectrum confirms a dominant [M+H]⁺ peak at m/z 204.0. If the starting material persists, the system dictates extending the reaction time by 2 hours rather than increasing the temperature, which could degrade the product.
- Step 4: Quench & Phase-Separation Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice-water.
 - Causality: This step leverages the differential solubility of the components. DMF and inorganic salts (K₂CO₃, KF) are infinitely water-soluble, while the newly formed 1-arylpyrazole is highly hydrophobic. The product crashes out of solution as a solid precipitate, acting as an intrinsic purification step that bypasses the need for solvent extraction.
- Step 5: Isolation & Drying Filter the resulting suspension through a Büchner funnel, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF, and dry under vacuum at 50°C to constant weight.

Analytical Characterization & Quality Control

To definitively prove the successful synthesis of the 1-yl isomer over potential side products, researchers must rely on specific spectroscopic signatures:

- ¹H NMR (DMSO-d₆ or CDCl₃):
 - Loss of N-H: The broad pyrazole N-H singlet (typically ~12.5 ppm in starting material) will be completely absent, confirming N-arylation.
 - Regiochemistry Confirmation: The phenyl ring will display a highly characteristic ABX splitting pattern. The proton at C5 (between the pyrazole and the chloro group) will appear as a doublet of doublets (dd), while the C3 proton (ortho to the chloro group) will appear as a finely split doublet (d, J ~ 2.0 Hz).
- LC-MS:
 - A sharp peak corresponding to the exact mass of the product. The isotopic pattern will clearly show an M and M+2 peak in a 3:1 ratio, validating the retention of the single chlorine atom.

Applications in Drug Discovery

The 1-arylpyrazole motif found in **2-Chloro-4-(1H-pyrazol-1-yl)benzotrile** is a highly sought-after structural feature in drug design. The pyrazole ring offers two distinct advantages:

- **Metabolic Stability:** Unlike electron-rich phenyl rings, the pyrazole ring is relatively electron-deficient, making it highly resistant to cytochrome P450-mediated oxidative metabolism.
- **Hydrogen Bonding:** The N2 atom of the pyrazole acts as a potent hydrogen bond acceptor, often utilized to anchor molecules within the hinge region of kinase targets or the ligand-binding domains of nuclear receptors.

By utilizing this specific building block, medicinal chemists can rapidly functionalize the remaining nitrile and chloro groups (e.g., via reduction to benzylamines or Buchwald-Hartwig aminations) to generate diverse libraries of bioactive compounds.

References

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- To cite this document: BenchChem. [Comprehensive Technical Guide: 2-Chloro-4-(1H-pyrazol-1-yl)benzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1445226/docs#comprehensive-technical-guide-2-chloro-4-1h-pyrazol-1-yl-benzotrile]

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